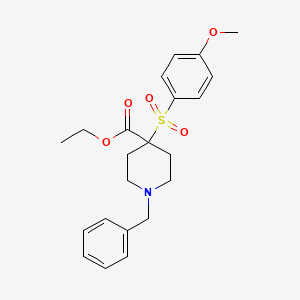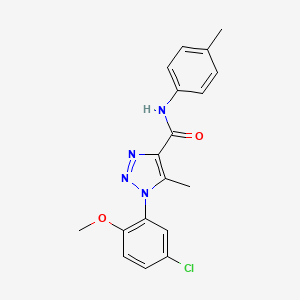
1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a critical role in the development and function of B cells.
Mechanism of Action
TAK-659 works by binding to the active site of BTK and blocking its activity. This leads to the inhibition of downstream signaling pathways that are critical for B cell development and function. TAK-659 has been shown to be highly selective for BTK, with minimal off-target effects.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. It inhibits the activation of B cells and reduces the production of pro-inflammatory cytokines. TAK-659 has also been shown to enhance the activity of immune cells, such as natural killer cells, which can help to eliminate cancer cells.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for use in lab experiments. It is highly potent and selective for BTK, which makes it an ideal tool for studying B cell signaling pathways. TAK-659 is also available in large quantities, which makes it suitable for high-throughput screening assays. However, TAK-659 has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on TAK-659. One area of interest is the potential use of TAK-659 in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of more potent and selective BTK inhibitors. Additionally, further studies are needed to fully understand the mechanism of action of TAK-659 and its potential applications in the treatment of various diseases.
In conclusion, TAK-659 is a promising compound with potential applications in scientific research. Its potent and selective inhibition of BTK makes it an ideal tool for studying B cell signaling pathways, and its biochemical and physiological effects make it a potential therapeutic agent for a variety of diseases. Further research is needed to fully understand the potential of TAK-659 and its future applications in the field of scientific research.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of a triazole derivative with an amine and a carboxylic acid. The final product is obtained through a series of purification and isolation steps. The synthesis of TAK-659 has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of BTK, which is a key regulator of B cell signaling. BTK plays a critical role in the development and function of B cells, and its inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-11-4-7-14(8-5-11)20-18(24)17-12(2)23(22-21-17)15-10-13(19)6-9-16(15)25-3/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEGXCVUFPLUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

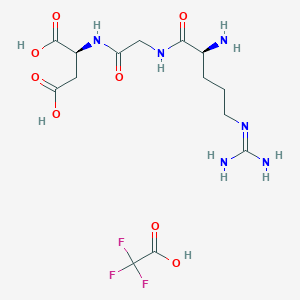
![5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2632460.png)
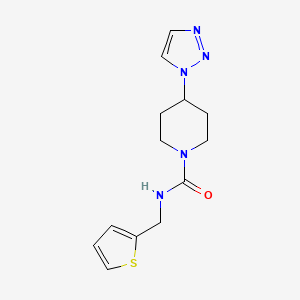
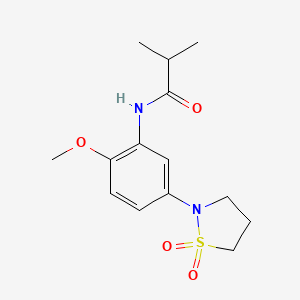
![(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2632467.png)
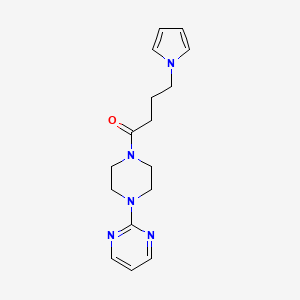
![2-Ethyl-5-((2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2632469.png)
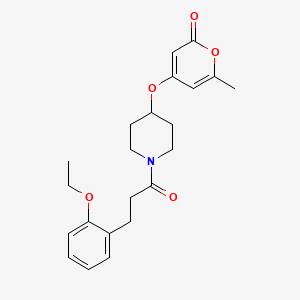
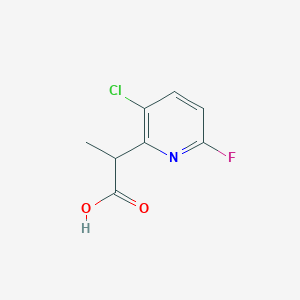


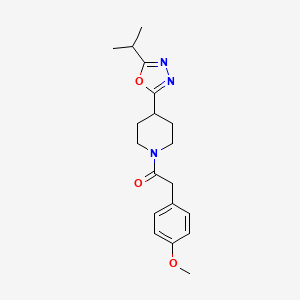
![4-[(cyclopropylcarbonyl)amino]-N-(2-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2632477.png)
